

# physicochemical characteristics of 3-phenoxypropane-1,2-diol

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## Compound of Interest

Compound Name: 3-Phenoxy-1,2-propanediol

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An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Phenoxypropane-1,2-diol

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## Abstract

3-Phenoxypropane-1,2-diol (CAS No: 538-43-2), a key organic intermediate and reference standard, holds significant relevance in the pharmaceutical sciences, particularly in the synthesis of  $\beta$ -adrenergic blocking agents and as a characterized impurity in drug products. A comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective application in synthesis, formulation, and analytical methodology. This guide provides a detailed examination of the core physicochemical characteristics of 3-phenoxypropane-1,2-diol, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties on pharmaceutical development. By synthesizing technical data with field-proven insights, this document serves as an essential resource for professionals engaged in drug discovery and development.

## Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. 3-Phenoxypropane-1,2-diol is an aromatic ether derivative of glycerol.

## Nomenclature and Identification

The compound is systematically named 3-phenoxypropane-1,2-diol. It is also known by several synonyms, reflecting its common use and chemical lineage.<sup>[1]</sup> Key identifiers are summarized in Table 1 for rapid reference.

Table 1: Chemical Identifiers for 3-Phenoxypropane-1,2-diol

Identifier	Value	Source(s)
CAS Number	538-43-2	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>3</sub>	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	168.19 g/mol	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
IUPAC Name	3-phenoxypropane-1,2-diol	
Synonyms	Phenylglyceryl ether, Antodyne, Glycerol α-monophenyl ether	<sup>[1]</sup>
InChI Key	FNQIYTUXOKTMDM-UHFFFAOYSA-N	
SMILES	C1=CC=C(C=C1)OCC(CO)O	

## Molecular Structure and Functional Groups

The structure of 3-phenoxypropane-1,2-diol features three key functional groups that dictate its chemical behavior and physical properties: a phenyl ring, an ether linkage, and a vicinal diol (glycol) moiety. The presence of two hydroxyl groups and an ether oxygen allows for significant hydrogen bonding, which profoundly influences properties like boiling point and solubility.

Caption: Chemical structure of 3-phenoxypropane-1,2-diol with key functional groups highlighted.

## Core Physicochemical Properties

The interplay of the molecule's functional groups gives rise to its unique set of physicochemical properties. These properties are critical predictors of its behavior in both chemical reactions and biological systems. A summary of these quantitative characteristics is provided in Table 2.

Table 2: Summary of Key Physicochemical Properties of 3-Phenoxypropane-1,2-diol

Property	Value	Significance in Drug Development	Source(s)
Appearance	White to off-white crystalline solid	Affects handling, formulation, and purity assessment	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	54 - 57 °C	Indicator of purity; relevant for manufacturing processes	<a href="#">[2]</a> <a href="#">[6]</a>
Boiling Point	315 °C (at 760 mmHg)	Defines physical state and purification conditions (distillation)	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Solubility	Very slightly soluble in water; soluble in alcohol	Crucial for formulation, dissolution rate, and bioavailability	<a href="#">[2]</a>
Density	1.225 g/cm <sup>3</sup>	Important for formulation and process engineering	<a href="#">[2]</a> <a href="#">[6]</a>
pKa (predicted)	13.61 ± 0.20	Indicates acidity of hydroxyl groups; influences ionization state	<a href="#">[2]</a> <a href="#">[6]</a>
logP (o/w)	0.7	Measures lipophilicity; predicts membrane permeability and ADME	<a href="#">[4]</a>
Vapor Pressure	0.00019 mmHg at 25°C	Relates to volatility and stability during storage	<a href="#">[2]</a>

## Melting and Boiling Point Analysis

The melting point of 54-57 °C is characteristic of a low-molecular-weight organic solid and serves as a reliable indicator of purity; impurities typically depress and broaden this range. The high boiling point of 315 °C is a direct consequence of the molecule's ability to form strong intermolecular hydrogen bonds via its two hydroxyl groups, requiring significant thermal energy to transition into the vapor phase.<sup>[2][4][7]</sup>

## Solubility Profile

3-Phenoxypropane-1,2-diol is described as very slightly soluble in water but soluble in alcohols.<sup>[2]</sup> This dual character arises from the hydrophobic nature of the phenyl ring and the hydrophilic nature of the diol moiety. The glycol group can engage in hydrogen bonding with water, but the large, nonpolar phenyl group limits overall aqueous solubility. This amphiphilic nature is critical for its behavior in biological systems and for designing appropriate solvent systems for synthesis and formulation.

## Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. With a logP value of approximately 0.7, 3-phenoxypropane-1,2-diol is predominantly hydrophilic.<sup>[4]</sup> This value suggests that while it has some capacity to cross lipid membranes, it will favor partitioning into aqueous environments. In drug development, a logP in this range often correlates with good absorption and distribution characteristics.<sup>[8]</sup>

## Acidity (pKa)

The predicted pKa of 13.61 is attributed to the hydroxyl protons.<sup>[2][6]</sup> This value indicates that the molecule is a very weak acid, similar to other alcohols. At physiological pH (~7.4), the hydroxyl groups will be fully protonated and neutral. This is a critical consideration, as the ionization state of a molecule dramatically affects its solubility, permeability, and interaction with biological targets.<sup>[8]</sup>

## Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key spectral features for 3-phenoxypropane-1,2-diol are consistent with its constituent functional groups.

- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring (typically in the  $\delta$  6.8-7.3 ppm region), signals for the diastereotopic protons of the  $-\text{CH}_2\text{-O}-$  group, a multiplet for the  $-\text{CH}(\text{OH})-$  proton, and signals for the protons of the primary alcohol ( $-\text{CH}_2\text{OH}$ ) and the two hydroxyl groups. The proximity of the ether oxygen deshields adjacent protons, causing a downfield shift.[\[9\]](#)
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the ether oxygen appearing further downfield. The two carbons of the diol and the methylene carbon of the ether linkage will appear in the aliphatic region (typically  $\delta$  60-80 ppm).[\[9\]](#)[\[10\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong, broad absorption band in the  $3200\text{-}3500\text{ cm}^{-1}$  region, indicative of O-H stretching from the hydrogen-bonded diol group.[\[11\]](#) A strong absorption corresponding to the C-O-C asymmetric stretch of the aryl ether is expected around  $1200\text{-}1300\text{ cm}^{-1}$ .[\[9\]](#)[\[12\]](#)
- **Mass Spectrometry (MS):** Under electron ionization (EI), the molecular ion peak ( $\text{M}^+$ ) at  $m/z = 168$  should be observable. Common fragmentation patterns would involve cleavage of the C-C bond adjacent to the oxygen atoms and loss of water from the diol.[\[13\]](#) The fragmentation will also likely involve the phenoxy group, leading to characteristic ions such as the phenoxy radical ( $m/z = 93$ ) or the phenol cation ( $m/z = 94$ ).[\[7\]](#)

## Authoritative Experimental Protocols

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow standardized, validated protocols.

### Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.[\[14\]](#)

- **Sample Preparation:** A small amount of finely powdered, dry 3-phenoxypropane-1,2-diol is packed into a capillary tube to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.

- **Heating:** The apparatus is heated rapidly to about 15-20 °C below the expected melting point (approx. 55 °C).
- **Measurement:** The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- **Data Recording:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ .

## Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility and is referenced by regulatory bodies like the USP.[\[15\]](#)[\[16\]](#)

Caption: Workflow for the Shake-Flask Method of solubility determination.

## LogP Determination (HPLC Method)

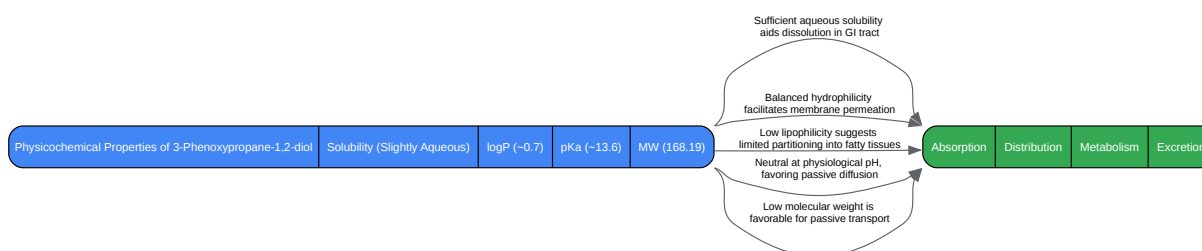
The HPLC method, described in OECD Guideline 117, is a reliable and efficient alternative to the shake-flask method for determining logP.[\[17\]](#)[\[18\]](#)

- **System Setup:** A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of methanol and water.
- **Calibration:** A series of reference compounds with known logP values are injected to create a calibration curve of log k (logarithm of the retention factor) versus logP.
- **Sample Analysis:** A solution of 3-phenoxypropane-1,2-diol is injected into the system under the same isocratic conditions. Its retention time is measured in duplicate.
- **Calculation:** The retention factor (k) for the test compound is calculated from its retention time and the column dead time.
- **Determination:** The logP of 3-phenoxypropane-1,2-diol is determined by interpolating its log k value onto the calibration curve.

## Implications for Pharmaceutical Development

The physicochemical properties of a molecule are not merely academic data points; they are critical determinants of its potential as a therapeutic agent or its suitability as an intermediate.

[5][8]



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Caption: Relationship between key physicochemical properties and their influence on ADME.

- **Absorption:** The compound's low molecular weight, balanced hydrophilicity (logP ~-0.7), and neutral state at physiological pH are all favorable for good oral absorption via passive diffusion.[8] Its slight aqueous solubility ensures it can dissolve in gastrointestinal fluids, a prerequisite for absorption.
- **Distribution:** The hydrophilic nature suggests that the volume of distribution (Vd) would likely be moderate, with less extensive partitioning into adipose tissues compared to highly lipophilic compounds.[8]
- **Metabolism:** The ether linkage and aliphatic hydroxyl groups are potential sites for metabolic transformation by cytochrome P450 enzymes (e.g., O-dealkylation) and phase II conjugation reactions (e.g., glucuronidation).

- **Formulation:** The diol (glycerol) moiety can be leveraged in formulation. Glycerol and its derivatives are widely used as solvents, humectants, and stabilizers in various dosage forms, from oral liquids to topical creams.[19][20] This inherent structural feature may impart favorable formulation characteristics.

## Safety and Handling

According to available Safety Data Sheets (SDS), 3-phenoxypropane-1,2-diol is not classified under GHS for major hazards but requires standard laboratory precautions.[2][4][7]

- **Personal Protective Equipment (PPE):** Wear safety goggles, impervious gloves, and a lab coat.[2][4]
- **Handling:** Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. [2][4]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
- **First Aid:** In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[2][4]

## Conclusion

3-Phenoxypropane-1,2-diol possesses a well-defined set of physicochemical properties that are largely dictated by its phenyl, ether, and vicinal diol functional groups. Its balanced hydrophilicity, moderate melting point, and high boiling point are key characteristics that influence its synthesis, purification, and application. For drug development professionals, these properties suggest favorable ADME characteristics, such as good potential for oral absorption, and provide a solid foundation for its use in formulation and as a critical intermediate in organic synthesis. The application of standardized protocols for characterization is essential for ensuring the quality and consistency required in the pharmaceutical industry.

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